molecular formula C14H12Cl2N2O B5827059 N-(2,4-dichlorobenzyl)-N'-phenylurea

N-(2,4-dichlorobenzyl)-N'-phenylurea

Cat. No.: B5827059
M. Wt: 295.2 g/mol
InChI Key: ZQAKMMUNKNNFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dichlorobenzyl)-N'-phenylurea is a substituted urea derivative characterized by a 2,4-dichlorobenzyl group attached to one nitrogen atom of the urea bridge and a phenyl group attached to the other (Figure 1).

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c15-11-7-6-10(13(16)8-11)9-17-14(19)18-12-4-2-1-3-5-12/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAKMMUNKNNFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194491
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2,4-dichlorobenzyl)-N’-phenylurea typically begins with 2,4-dichlorobenzyl chloride and phenyl isocyanate.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. A base such as potassium carbonate is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,4-dichlorobenzyl chloride is added to a solution of phenyl isocyanate in the chosen solvent. The mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization.

Industrial Production Methods: Industrial production of N-(2,4-dichlorobenzyl)-N’-phenylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2,4-dichlorobenzyl)-N’-phenylurea can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

    Hydrolysis: In the presence of strong acids or bases, N-(2,4-dichlorobenzyl)-N’-phenylurea can undergo hydrolysis to yield the corresponding amine and urea derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products:

    Substitution: Formation of substituted urea derivatives.

    Oxidation: Formation of oxidized urea derivatives.

    Reduction: Formation of reduced urea derivatives.

    Hydrolysis: Formation of amine and urea derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: N-(2,4-dichlorobenzyl)-N’-phenylurea can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

Medicine:

    Pharmaceuticals: Research is ongoing to explore the potential of N-(2,4-dichlorobenzyl)-N’-phenylurea as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry:

    Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-N’-phenylurea involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, resulting in the death of microbial or cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(2,4-dichlorobenzyl)-N'-phenylurea with key urea-based compounds:

Compound Structure Key Substituents Biological Activity Applications
This compound Urea with 2,4-dichlorobenzyl and phenyl groups 2,4-Cl₂-benzyl, phenyl Potential anticancer, antimicrobial (inferred from structural analogs) Pharmaceutical research (hypothesized)
CPPU (N-(2-Chloro-4-pyridyl)-N'-phenylurea) Urea with 2-chloro-4-pyridyl and phenyl groups 2-Cl-pyridyl, phenyl High cytokinin activity, promotes cell division, delays senescence Agriculture (fruit enlargement, e.g., grapes, kiwifruit)
DCPPU (N-(2,6-Dichloro-pyridin-4-yl)-N'-phenylurea) Urea with 2,6-dichloro-pyridyl and phenyl groups 2,6-Cl₂-pyridyl, phenyl Enhanced cytokinin activity (vs. CPPU) Plant tissue culture, agricultural research
CTPPU (N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-phenylurea) Urea with 4-chloro-3-CF₃-phenyl and phenyl groups 4-Cl-3-CF₃-phenyl, phenyl Inhibits NSCLC cell growth, induces cell cycle arrest Anticancer drug development
TDZ (Thidiazuron) Urea with thiadiazolyl substituent Thiadiazolyl group Potent cytokinin, anti-senescence, callus growth promotion Agriculture, plant tissue culture
N-Benzoyl-N'-phenylurea Urea with benzoyl and phenyl groups Benzoyl, phenyl Cytotoxic (HeLa cells), interacts with p38α protein Pharmaceutical research (anticancer)

Physicochemical Properties

  • Stability : Chlorine atoms may enhance metabolic stability, as seen in CTPPU’s resistance to oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.